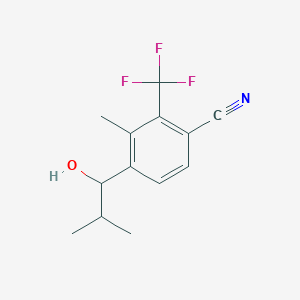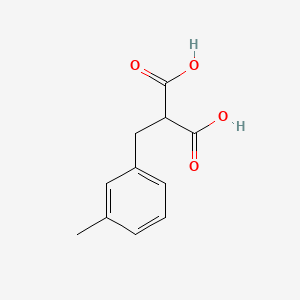
2-(3-Methylbenzyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbenzyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the formula CH₂(COOH)₂. The this compound variant features a benzyl group substituted with a methyl group at the third position, making it a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-methylbenzyl bromide, resulting in the formation of the desired product after hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production of malonic acid derivatives, including this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-(3-Methylbenzyl)malonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
2-(3-Methylbenzyl)malonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 2-(3-Methylbenzyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The decarboxylation of malonic acid derivatives is a key reaction, resulting in the formation of enol intermediates that can undergo further transformations .
類似化合物との比較
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison: 2-(3-Methylbenzyl)malonic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. Compared to other malonic acid derivatives, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-[(3-methylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
XVZRMTQMSRECHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)

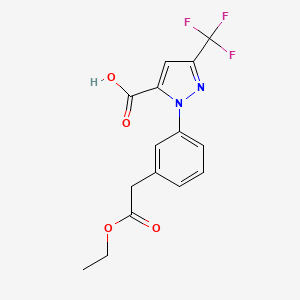


![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
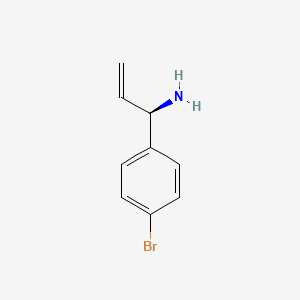



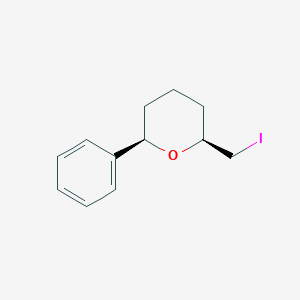
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
